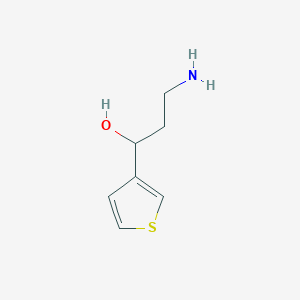
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid
Übersicht
Beschreibung
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by a bromine atom at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position, is of interest in medicinal chemistry and organic synthesis .
Wirkmechanismus
Target of Action
Indazole-containing compounds have been known to target a variety of enzymes and receptors, including kinases such as chk1, chk2, and sgk . These kinases play crucial roles in cell signaling pathways, influencing cell growth, division, and survival.
Mode of Action
Indazole derivatives often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein . This interaction can lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Given the potential targets of indazole derivatives, it can be inferred that the compound may influence pathways related to cell growth and survival . The inhibition of kinases such as CHK1, CHK2, and SGK could disrupt these pathways, leading to downstream effects such as cell cycle arrest or apoptosis.
Pharmacokinetics
The compound’s molecular weight of 25507 suggests that it may have favorable absorption and distribution characteristics, as molecules under 500 Daltons typically have good bioavailability.
Result of Action
The inhibition of key kinases could potentially lead to effects such as cell cycle arrest or apoptosis, which could contribute to the compound’s potential therapeutic effects .
Action Environment
It is known that the compound should be stored in a refrigerator , suggesting that temperature could affect its stability. Other factors, such as pH and the presence of other molecules, could also potentially influence the compound’s action and efficacy.
Biochemische Analyse
Biochemical Properties
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or activation of the protein’s function . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to affect the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including altered gene expression and metabolic states .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including organ damage and altered physiological functions . Threshold effects are also noted, where a specific dosage is required to achieve a therapeutic effect .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules . The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic reactions within the cell . Understanding these pathways is crucial for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules . The compound’s activity and function are closely linked to its localization, as it needs to be in the right place at the right time to exert its effects .
Vorbereitungsmethoden
The synthesis of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid can be achieved through several routes. One common method involves the bromination of 1-methyl-1H-indazole-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction typically proceeds under reflux conditions to ensure complete bromination .
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using a palladium catalyst.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound using reagents like lithium aluminum hydride (LiAlH4) or potassium permanganate (KMnO4), respectively.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing various pharmaceuticals, particularly those with anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid can be compared with other indazole derivatives, such as:
6-Bromo-1H-indazole-3-carboxylic acid: Lacks the methyl group at the 1st position, which can affect its reactivity and biological activity.
1-Methyl-1H-indazole-3-carboxylic acid:
Indazole-3-carboxylic acid: Lacks both the bromine and methyl groups, making it less versatile in certain synthetic and biological contexts.
The presence of the bromine and methyl groups in this compound makes it unique, providing specific reactivity and binding properties that are valuable in various applications .
Eigenschaften
IUPAC Name |
6-bromo-1-methylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-7-4-5(10)2-3-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJAPPYKVWTEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735092 | |
| Record name | 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021859-29-9 | |
| Record name | 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1-methylindazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1376745.png)
![[1-(2-Methoxyethyl)cyclobutyl]methanamine](/img/structure/B1376747.png)
![2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B1376750.png)
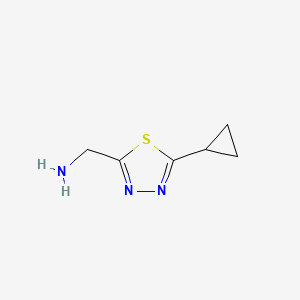
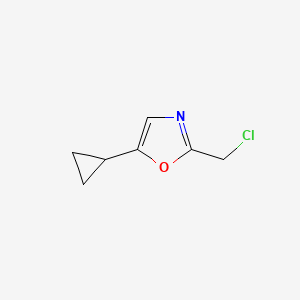

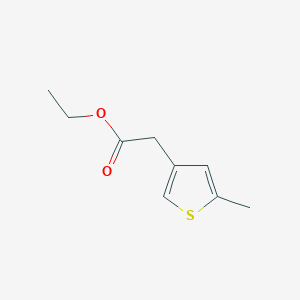
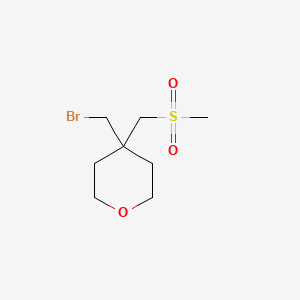
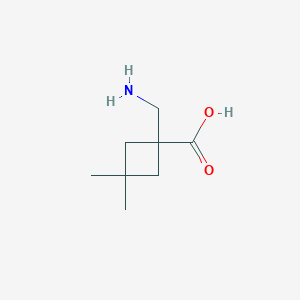
![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)
![1,9-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1376763.png)
![[1-(Methylsulfanyl)cyclopropyl]methanamine](/img/structure/B1376764.png)
![4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane](/img/structure/B1376765.png)
